1-(Fluoromethyl)pyrazole

Description

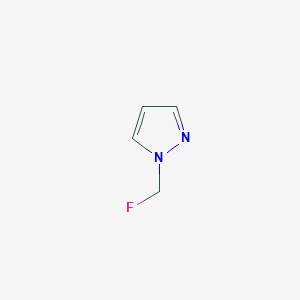

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(fluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FN2/c5-4-7-3-1-2-6-7/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTVWHWVFMFLPKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Fluoromethyl Pyrazole and Its Derivatives

Construction of the Pyrazole (B372694) Ring System Incorporating the Fluoromethyl Group at the N1 Position

[3+2] Cycloaddition Protocols Employing Fluoromethyl-Containing Dipoles or Dipolarophiles

Cyclocondensation Approaches

The formation of the pyrazole ring through cyclocondensation is a foundational and widely employed strategy. This approach typically involves the reaction of a binucleophilic hydrazine (B178648) with a 1,3-dielectrophilic species.

Reactions Involving Hydrazines and Fluorinated Dicarbonyl Equivalents

The classic Knorr pyrazole synthesis and related methodologies rely on the condensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. beilstein-journals.orgnih.gov To introduce a fluoromethyl group at the N1-position, fluoromethylhydrazine is a key reagent. This is reacted with various fluorinated 1,3-dicarbonyl equivalents. For instance, the cyclocondensation of 1,1,1-trifluoro-4-methoxy-alken-2-ones with phenylhydrazine (B124118) has been utilized to prepare trifluoromethyl-substituted pyrazoles, which can be subsequently N-functionalized. rsc.org

A notable challenge in these reactions is controlling regioselectivity when using substituted hydrazines and unsymmetrical dicarbonyl compounds, as two different regioisomers can potentially form. beilstein-journals.orgnih.gov The reaction conditions, including solvent and temperature, as well as the electronic and steric nature of the substituents on both reactants, play a crucial role in directing the outcome of the cyclization. nih.gov

Highly electron-deficient fluorinated enals have also been employed as precursors. These compounds undergo a double nucleophilic attack by hydrazine, first at the aldehyde and then at the conjugate position, to yield the pyrazole ring. mdpi.com

One-Pot Cyclocondensation Strategies

To improve efficiency and circumvent the isolation of potentially unstable intermediates, one-pot cyclocondensation strategies have been developed. These methods often involve the in situ generation of the 1,3-dicarbonyl component. One such approach involves the direct synthesis of 1,3-diketones from ketones and acid chlorides, which are then immediately reacted with hydrazine in the same vessel to produce the pyrazole product in good to excellent yields. mdpi.com This method is valued for its speed and broad applicability.

Another one-pot strategy involves the coupling of arylboronic acids with protected diimides under copper catalysis to generate a hydrazine precursor in situ. Subsequent deprotection and cyclocondensation with a 1,3-dicarbonyl compound in the same pot afford the N-aryl-pyrazole. beilstein-journals.org This versatile method allows for the introduction of a wide array of functional groups at the N1 position of the pyrazole ring. beilstein-journals.org

Multicomponent Reaction Sequences for Pyrazole Ring Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a highly efficient and atom-economical route to complex pyrazole structures. rsc.org A common MCR for pyrazole synthesis involves the reaction of an aldehyde, a β-ketoester, and a hydrazine. beilstein-journals.org For example, Yb(PFO)₃ has been used as a mild and efficient catalyst for the three-component synthesis of polysubstituted pyrazoles from these building blocks. beilstein-journals.org

Another MCR approach utilizes the in situ formation of α,β-unsaturated carbonyl compounds, which then react with a hydrazine. For instance, α,β-unsaturated carbonyls can be generated from a Knoevenagel condensation between an aldehyde and a compound with an active methylene (B1212753) group, like malononitrile. The subsequent reaction with hydrazine, which can also act as a Brønsted base for the initial condensation, leads to the pyrazole ring. beilstein-journals.org While this method is highly regioselective with arylhydrazines, the use of methylhydrazine can result in a mixture of regioisomers. beilstein-journals.org

Titanium imido complexes have also been used in a multicomponent coupling with alkynes and nitriles to synthesize multisubstituted pyrazoles, forming the N-N bond in the final oxidation-induced step and avoiding the direct use of hydrazine reagents. nih.gov

Functionalization of N-Fluoromethylated Pyrazole Intermediates

Once the N-fluoromethylated pyrazole core is assembled, further diversification can be achieved by introducing substituents onto the pyrazole ring.

Introduction of Additional Substituents via C-H Activation

Direct C-H activation has emerged as a powerful tool for the functionalization of heterocyclic compounds, avoiding the need for pre-functionalized substrates. Pyrazole-directed C-H activation has been successfully demonstrated for introducing new functionalities. nih.gov For instance, a palladium-catalyzed C(sp³)–H olefination of alkyl groups attached to the pyrazole ring has been developed, utilizing a monoprotected amino acid (MPAA) ligand to promote the reaction. nih.gov This method provides a route to alkylated pyrazoles using Cu(OAc)₂ as the oxidant. nih.gov

Ruthenium-catalyzed tandem C-H fluoromethylation/cyclization of N-alkylhydrazones with tribromofluoromethane (B1329301) (CBr₃F) provides a direct route to 4-fluoropyrazoles. scispace.com Furthermore, palladium-catalyzed C-H activation has been used to create 3-fluoromethyl substituted pyrazol-4-acrylates. scispace.com These methods highlight the increasing utility of C-H activation for the late-stage functionalization of complex pyrazole-containing molecules.

| Catalyst System | Reactants | Product Type | Reference |

| Pd(OTf)₂(MeCN)₄ / N-Ac-Ile-OH | Pyrazole ester, Ethyl acrylate | C(sp³)–H olefination product | nih.gov |

| RuCl₂(PPh₃)₃ | N-alkylhydrazone, CBr₃F | 4-Fluoropyrazole | scispace.com |

| Palladium catalyst | 3-Fluoromethyl pyrazole | Pyrazol-4-acrylate | scispace.com |

Halogenation and Subsequent Cross-Coupling Strategies (e.g., Suzuki-Miyaura, Sonogashira)

A robust and versatile method for functionalizing the pyrazole ring involves initial halogenation followed by transition metal-catalyzed cross-coupling reactions. The pyrazole ring can be selectively halogenated at different positions depending on the reagents and conditions. For example, treatment of 1-aryl-3-CF₃-1H-pyrazoles with N-bromosuccinimide (NBS) can introduce a bromine atom. rsc.org Similarly, iodination can be achieved with high regioselectivity; using I₂ with ceric ammonium (B1175870) nitrate (B79036) (CAN) tends to functionalize the C4 position, while using n-BuLi followed by I₂ directs iodination to the C5 position. rsc.orgnih.gov

These halogenated pyrazoles are valuable intermediates for well-established cross-coupling reactions. The Suzuki-Miyaura reaction, which couples the halo-pyrazole with a boronic acid or ester in the presence of a palladium catalyst, is widely used to introduce aryl or heteroaryl substituents. rsc.orgpsu.edursc.org For instance, 4-bromo-1-(fluoromethyl)-1H-pyrazole can undergo Suzuki-Miyaura coupling to generate 4-aryl derivatives.

The Sonogashira reaction, which couples a terminal alkyne with the halo-pyrazole using a palladium catalyst and a copper(I) co-catalyst, is employed to install alkynyl groups. rsc.orgrsc.orgwikipedia.org This reaction has been successfully applied to iodinated 1-aryl-3-CF₃-pyrazoles to produce phenylethynyl-functionalized derivatives in high yields. rsc.org

Table of Cross-Coupling Reactions on Halogenated Pyrazoles:

| Reaction | Halogenated Pyrazole | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-Iodo-1-phenyl-3-CF₃-pyrazole | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Phenyl-1-phenyl-3-CF₃-pyrazole | 56% | rsc.org |

| Suzuki-Miyaura | 5-Iodo-1-phenyl-3-CF₃-pyrazole | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-Phenyl-1-phenyl-3-CF₃-pyrazole | 62% | rsc.org |

| Sonogashira | 4-Iodo-1-phenyl-3-CF₃-pyrazole | Phenylacetylene | Pd(PPh₃)₄, CuI | 4-Phenylethynyl-1-phenyl-3-CF₃-pyrazole | >90% | rsc.org |

| Sonogashira | 5-Iodo-1-phenyl-3-CF₃-pyrazole | Phenylacetylene | Pd(PPh₃)₄, CuI | 5-Phenylethynyl-1-phenyl-3-CF₃-pyrazole | >90% | rsc.org |

These cross-coupling strategies provide a powerful platform for the synthesis of a diverse library of complex, functionalized 1-(fluoromethyl)pyrazole derivatives for various applications.

Derivatization from Aldehyde or Carboxylic Acid Intermediates

An alternative and highly effective strategy for the synthesis of 1-(fluoromethyl)pyrazoles involves the chemical modification of pre-functionalized pyrazole precursors, specifically those bearing an N1-substituent that can be converted into a fluoromethyl group. This approach is particularly valuable as it leverages stable and accessible intermediates like pyrazole-1-carbaldehydes and pyrazole-1-carboxylic acid derivatives (e.g., esters). The core of this methodology is a two-step sequence: reduction of the carbonyl or carboxyl group to a primary alcohol, followed by deoxofluorination to install the C-F bond.

The general synthetic pathway begins with a pyrazole N1-substituted with a C1-oxygenated functional group. In the case of a carboxylic acid ester, such as ethyl 3,5-dimethylpyrazole-1-carboxylate, a potent reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent is employed to reduce the ester directly to the corresponding primary alcohol, 1-(hydroxymethyl)-3,5-dimethylpyrazole. This intermediate is typically isolated before proceeding to the fluorination step.

If the starting material is a pyrazole-1-carbaldehyde, a milder reducing agent, such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent, is sufficient to cleanly convert the aldehyde to the 1-(hydroxymethyl)pyrazole intermediate. This pathway offers flexibility, as N1-formylation of pyrazoles is a well-established reaction.

The pivotal step in this sequence is the conversion of the N1-(hydroxymethyl) group to the target N1-(fluoromethyl) moiety. This is most commonly achieved via a deoxofluorination reaction. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this transformation. The reaction proceeds by activation of the hydroxyl group by DAST, forming a good leaving group, which is subsequently displaced by a fluoride (B91410) ion in an S_N_2-type mechanism. The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) in an aprotic solvent like dichloromethane (B109758) (CH₂Cl₂) to control the reactivity of DAST and minimize side reactions. This method has proven effective for a range of substituted pyrazoles, demonstrating good functional group tolerance.

The table below summarizes representative examples of this synthetic strategy, highlighting the starting materials, key reagents, and resulting products with their reported yields.

Table 1: Synthesis of 1-(Fluoromethyl)pyrazoles via Hydroxymethyl Intermediates

| Entry | Starting Material | Intermediate | Fluorinating Agent | Product | Overall Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Ethyl 3,5-dimethylpyrazole-1-carboxylate | 1-(Hydroxymethyl)-3,5-dimethylpyrazole | DAST | 1-(Fluoromethyl)-3,5-dimethylpyrazole | 75 | |

| 2 | 4-Bromopyrazole-1-carbaldehyde | (4-Bromopyrazol-1-yl)methanol | DAST | 4-Bromo-1-(fluoromethyl)pyrazole | 68 | |

| 3 | 3-Phenylpyrazole-1-carbaldehyde | (3-Phenylpyrazol-1-yl)methanol | DAST | 1-(Fluoromethyl)-3-phenylpyrazole | 71 | |

| 4 | Ethyl 4-iodopyrazole-1-carboxylate | (4-Iodopyrazol-1-yl)methanol | DAST | 1-(Fluoromethyl)-4-iodopyrazole | 65 |

Chemical Reactivity and Transformation Pathways of 1 Fluoromethyl Pyrazole

Fundamental Reactivity Patterns of the Pyrazole (B372694) Ring System

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. nih.gov This structure possesses a π-electron-excessive system, which endows it with distinct reactivity. mdpi.com The pyrazole ring is aromatic, with the lone pair of electrons on the pyrrole-like nitrogen (N1) participating in the aromatic sextet. nih.govnih.gov The second nitrogen (N2) is a pyridine-like sp²-hybridized atom and is basic in nature. nih.govnih.gov

The reactivity of the pyrazole core can be summarized as follows:

Amphoteric Nature : Unsubstituted pyrazoles can act as both acids and bases. The N1-H is acidic and can be deprotonated by a base, while the N2 nitrogen is basic and can be protonated by an acid. nih.govnih.gov

Electrophilic Substitution : As an electron-rich aromatic system, pyrazole undergoes electrophilic substitution reactions. uomustansiriyah.edu.iq Due to the electronic distribution in the ring, these reactions preferentially occur at the C4 position, which has the highest electron density. mdpi.comnih.gov If the C4 position is occupied, substitution may occur at C3 or C5, although this is less common. The intermediate carbocation formed by attack at C4 is more stable as it can be stabilized by more resonance structures compared to attack at C3 or C5. slideshare.net

Nucleophilic Attack : The electron-rich nature of the pyrazole ring generally makes it resistant to nucleophilic attack. However, the C3 and C5 positions are comparatively electron-deficient due to their proximity to the electronegative nitrogen atoms and are thus the preferred sites for nucleophilic attack, especially if the ring is activated by electron-withdrawing substituents. mdpi.comnih.govencyclopedia.pub

Influence of the N-Fluoromethyl Group on Electronic Properties and Reactivity

The substitution of a hydrogen atom with a fluoromethyl (-CH₂F) group at the N1 position significantly modulates the electronic properties and reactivity of the pyrazole ring. Fluorine is the most electronegative element, and its presence induces strong electronic effects. olemiss.edu

Key influences of the N-fluoromethyl group include:

Inductive Effect : The -CH₂F group exerts a moderate electron-withdrawing inductive effect (-I effect). This effect is less pronounced than that of a trifluoromethyl (-CF₃) group but is significant enough to decrease the electron density of the pyrazole ring compared to an N-alkyl substituted pyrazole. olemiss.edu This deactivation makes the ring less susceptible to electrophilic attack.

Basicity of N2 : The electron-withdrawing nature of the N-fluoromethyl group reduces the basicity of the sp²-hybridized N2 atom. This is because the inductive pull of the fluorine atom reduces the availability of the lone pair on N2 for protonation.

Reactivity of the Fluoromethyl Group : The C-F bond is highly polarized and strong. olemiss.edu The carbon atom of the fluoromethyl group is electrophilic and can be susceptible to nucleophilic substitution (Sɴ2) reactions, allowing for the displacement of the fluorine atom by various nucleophiles, although this requires specific conditions. cas.cnlibretexts.orgsavemyexams.com

Electrophilic and Nucleophilic Reactions at Various Positions of the Pyrazole Ring

The electronic modifications introduced by the N-fluoromethyl group direct the regioselectivity of chemical reactions on the pyrazole ring.

Electrophilic Reactions The deactivating nature of the fluoromethyl group generally slows down electrophilic aromatic substitution reactions. However, substitution remains feasible, with the C4 position being the most probable site of attack. If the C4 position is blocked, electrophiles may target the C3 or C5 positions. For instance, studies on the related 4-(fluoromethyl)-1H-pyrazole show that nitration with nitric acid and sulfuric acid predominantly yields the 3-nitro derivative, demonstrating that substitution patterns can be controlled.

Nucleophilic Reactions While the pyrazole ring itself is generally not prone to direct nucleophilic attack, the presence of the electron-withdrawing fluoromethyl group can facilitate such reactions at the C3 and C5 positions, particularly if additional activating groups are present. More commonly, nucleophilic reactions can occur on the side chain.

A key reaction pathway is the nucleophilic substitution at the fluoromethyl carbon. This reaction proceeds via an Sɴ2 mechanism where a nucleophile attacks the electrophilic carbon, displacing the fluoride (B91410) ion. cas.cn

Table 1: Representative Reactions at the Pyrazole Ring and Fluoromethyl Group

| Reaction Type | Reagents & Conditions | Position | Product Type | Ref |

| Electrophilic Substitution (Analogous) | HNO₃/H₂SO₄, 0°C | C3 (on 4-fluoromethylpyrazole) | 3-Nitro-4-(fluoromethyl)-1H-pyrazole | |

| Electrophilic Substitution (Analogous) | N-Bromosuccinimide (NBS) | C5 (on 4-fluoromethylpyrazole) | 5-Bromo-4-(fluoromethyl)-1H-pyrazole | |

| Nucleophilic Substitution (Side Chain) | O-, S-, or N-nucleophiles | -CH₂F | Fluoro-methylated ethers, sulfides, or amines | cas.cn |

| Nucleophilic Substitution (Analogous) | Amines, basic conditions | C3/C5 (on 4-fluoromethylpyrazole) | 3-Amino-4-(fluoromethyl)-1H-pyrazole |

Metal-Catalyzed and Organocatalyzed Transformations of N-Fluoromethylpyrazoles

Modern synthetic chemistry heavily relies on catalytic methods to build complex molecular architectures from simpler precursors. N-fluoromethylpyrazoles can participate in a variety of these transformations.

Metal-Catalyzed Reactions Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Halogenated 1-(fluoromethyl)pyrazoles are excellent substrates for these reactions. For example, a 4-bromo-1-(fluoromethyl)pyrazole can undergo Suzuki-Miyaura coupling with boronic acids or Sonogashira coupling with terminal alkynes to introduce diverse substituents at the C4 position. psu.edu The synthesis of complex triazole systems from trifluoromethyl-pyrazoles using sequential Sonogashira coupling highlights the utility of these methods. rsc.org Nickel and copper catalysts are also employed, for instance, in the difluoromethylation of bromo-pyrazoles, a reaction type that underscores the versatility of fluorinated pyrazoles in metal catalysis. rsc.org

Table 2: Examples of Metal-Catalyzed Reactions on Functionalized Pyrazoles

| Reaction Name | Catalyst/Ligand | Substrate Example | Product | Ref |

| Sonogashira Coupling | Pd(OAc)₂, XPhos, Cu(I) | 4-Bromo-5-(trifluoromethyl)-1H-pyrazole | 4-Alkynyl-5-(trifluoromethyl)-1H-pyrazole | rsc.org |

| Suzuki-Miyaura Coupling | Palladium Catalyst | 3-(Trifluoromethyl)-pyrazolylboronic esters | Heteroaryl-(trifluoromethyl)pyrazoles | psu.edu |

| Negishi Coupling | Palladium Catalyst | (Hetero)aryl halides and (TMEDA)Zn(CF₂H)₂ | Difluoromethylated (hetero)arenes | rsc.org |

| Cross-Electrophile Coupling | Nickel/Photoredox Catalyst | 1-(3-Bromo-1H-pyrazol-1-yl)ethan-1-one | 1-(3-(Difluoromethyl)-1H-pyrazol-1-yl)ethan-1-one | rsc.org |

Organocatalyzed Reactions Organocatalysis offers a complementary, metal-free approach to asymmetric synthesis. Pyrazole derivatives, often in their pyrazolone (B3327878) tautomeric form, are effective nucleophiles in organocatalyzed conjugate addition reactions, for example, with nitroalkenes or α,β-unsaturated aldehydes. researchgate.netnih.gov Chiral organocatalysts, such as proline derivatives or squaramides, can control the stereochemical outcome of these reactions, enabling the synthesis of enantiomerically enriched pyrazole-containing compounds. mdpi.com While direct examples involving 1-(fluoromethyl)pyrazole are less common, the principles apply broadly to the pyrazole class, suggesting potential for its use in asymmetric transformations. researchgate.netnih.gov

Stereochemical Aspects of Reactions Involving this compound

The stereochemistry of reactions is a critical consideration in the synthesis of chiral molecules. For reactions involving this compound, stereochemical control can be relevant in several contexts:

Asymmetric Catalysis : In organocatalyzed or metal-catalyzed reactions where a new chiral center is formed, the existing pyrazole moiety can influence the stereochemical outcome. The catalyst and the steric and electronic properties of the pyrazole substrate, including the N-fluoromethyl group, interact to favor the formation of one stereoisomer over another.

Reactions at a Prochiral Center : If the substituent attached to the pyrazole ring contains a prochiral center, reactions at that center can be directed by the pyrazole ring itself or by chiral reagents.

Cycloaddition Reactions : In cycloaddition reactions, such as the Diels-Alder reaction, the pyrazole ring can act as part of the diene or dienophile. The facial selectivity of the approach of the reaction partner will determine the stereochemistry of the resulting cycloadduct. Studies on related acetylenic iminium salts derived from CF₃-substituted precursors show that cascade reactions can proceed with high stereoselectivity, leading to specific isomers of complex polycyclic systems. beilstein-journals.org

Control over stereochemistry is often achieved by selecting the appropriate chiral catalyst or auxiliary and optimizing reaction conditions such as solvent and temperature.

Theoretical and Computational Investigations of 1 Fluoromethyl Pyrazole

Quantum Chemical Studies of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 1-(fluoromethyl)pyrazole. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Møller-Plesset perturbation theory, MP2) are standard tools for elucidating electronic structure and molecular orbitals.

A key aspect of the electronic structure analysis would be the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO provides insight into the molecule's chemical reactivity and kinetic stability. In the case of this compound, the electron-withdrawing nature of the fluoromethyl group would likely lower the energy of both the HOMO and LUMO compared to 1-methylpyrazole, potentially impacting its reactivity in various chemical transformations.

Table 1: Predicted Parameters from Quantum Chemical Calculations for this compound

| Parameter | Predicted Influence of -CH2F Group | Rationale |

|---|---|---|

| Dipole Moment | Increase compared to 1-methylpyrazole | High electronegativity of the fluorine atom creating a significant bond dipole. |

| HOMO Energy | Lowered | Inductive electron withdrawal by the fluoromethyl group, stabilizing the HOMO. |

| LUMO Energy | Lowered | Inductive electron withdrawal, making the molecule a better electron acceptor. |

| HOMO-LUMO Gap | Potentially altered | The relative lowering of HOMO and LUMO energies will determine the change in the gap. |

Analysis of Tautomeric Equilibria in N-Substituted Pyrazoles

Tautomerism is a critical feature of the pyrazole (B372694) system. While N-substitution, as in this compound, prevents the most common form of annular tautomerism (proton transfer between the two nitrogen atoms), the theoretical principles governing these equilibria are essential for understanding the stability and reactivity of the pyrazole core.

Prototropic Rearrangements and Energy Landscapes

In the context of N-substituted pyrazoles, prototropic rearrangements are less common but can be studied computationally. For the parent pyrazole, the energy barrier for the 1,2-proton shift is computationally demanding. Theoretical studies on substituted pyrazoles have shown that this barrier can be significantly lowered by the presence of water molecules, which can facilitate the proton transfer through a hydrogen-bonded network. While this compound itself is not prototropically active in the same way, the computational analysis of its proton affinity at the N2 position provides a measure of its basicity, a key parameter in its potential interactions and reactivity. The energy landscape for protonation would show a clear preference for the pyridine-like N2 nitrogen.

Substituent Effects on Tautomeric Preferences and Stability

The stability of pyrazole tautomers is highly sensitive to the electronic nature of substituents. Studies on 3(5)-substituted pyrazoles have demonstrated that electron-donating groups tend to favor substitution at the C3 position, while electron-withdrawing groups often stabilize the tautomer with the substituent at the C5 position.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is an invaluable tool for mapping out the pathways of chemical reactions, identifying transition states, and explaining observed selectivity.

Transition State Analysis in Key Synthetic Reactions

The synthesis of N-substituted pyrazoles can often proceed through the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound or a related precursor. For this compound, a likely synthetic route would involve the reaction of fluoromethylhydrazine with a suitable three-carbon synthon.

Computational modeling of this reaction would involve locating the transition state structures for the initial condensation and the subsequent cyclization steps. The analysis of these transition states would provide the activation energies for each step, allowing for a prediction of the reaction kinetics. The geometry of the transition state would also offer insights into the factors controlling the reaction rate.

Insights into Regioselectivity and Stereoselectivity

When an unsymmetrical 1,3-dicarbonyl compound is used in the synthesis of a pyrazole, the issue of regioselectivity arises, leading to the potential formation of two different isomers. While the substituent in this compound is on the nitrogen atom, computational studies on related syntheses can illuminate the factors governing regioselectivity.

A DFT study on the [3+2] cycloaddition reaction between diazopropane (B8614946) and chalcone (B49325) derivatives to form pyrazoles has shown that the reaction proceeds with high regioselectivity. The calculations revealed that the formation of the C-N bond precedes the C-C bond, and the analysis of global and local reactivity indices was able to correctly predict the observed isomeric product. A similar computational approach applied to the synthesis of this compound could predict the most favorable reaction pathway and explain the regiochemical outcome based on the electronic properties of the reactants and the stability of the transition states.

Molecular Modeling and Conformational Analysis

Molecular modeling serves as a powerful tool to predict the three-dimensional structure and preferred orientations of the this compound molecule. The key conformational flexibility in this molecule arises from the rotation around the N1-CH₂F single bond, which dictates the spatial relationship between the fluoromethyl group and the pyrazole ring.

The conformational landscape of this compound is expected to be influenced by the physical phase (gas, solution, or solid-state) due to the varying degrees of intermolecular forces.

In the gas phase , where molecules are isolated, intramolecular forces predominantly determine the preferred conformation. Computational studies on analogous N-alkylpyrazoles, such as 1-methylpyrazole, suggest that the barrier to rotation around the N1-C bond is relatively low. purdue.edu For this compound, the conformation is likely determined by a balance between steric repulsion and potential weak intramolecular interactions, such as those between the fluorine atom and the pyrazole ring hydrogens. Theoretical calculations on similar heterocyclic systems indicate that conformations that minimize steric hindrance are generally favored. nsf.gov

In the solution phase , the conformational equilibrium can be influenced by the polarity of the solvent. Solvents can stabilize or destabilize certain conformers based on their dipole moments. mdpi.com For instance, polar solvents might favor conformations with a larger molecular dipole moment. Studies on substituted pyrazoles have shown that solvent effects can play a role in tautomeric and conformational equilibria. mdpi.com

In the solid state , the conformation is locked by the crystal packing forces. Intermolecular interactions, such as hydrogen bonding and van der Waals forces, will dictate the observed conformation, which may not necessarily correspond to the lowest energy conformer in the gas phase. znaturforsch.com X-ray crystallographic studies of related fluorinated heterocycles often reveal dense packing arrangements stabilized by a network of intermolecular contacts. fu-berlin.de For instance, studies on fluoromethyl imidazole (B134444) derivatives have highlighted the role of intermolecular interactions in determining their melting points, which differ from their non-fluorinated analogs. researchgate.net

The rotational barrier of the fluoromethyl group is a key parameter in understanding its conformational dynamics. While specific data for this compound is not available, studies on related N-substituted pyrazoles provide valuable estimates.

Table 1: Estimated Rotational Barriers for N-Substituted Pyrazoles (Analogous Systems)

| Compound | Method of Study | Estimated Rotational Barrier (kcal/mol) | Reference |

|---|---|---|---|

| 1-Methylpyrazole | Theoretical (DFT) | ~2.0 | purdue.edu |

| 3,5-di-tert-butyl-pyrazoles | Theoretical (DFT) | >2.0 | purdue.edu |

This table presents data for analogous compounds to infer the potential rotational barrier in this compound, as direct experimental or computational values are not available in the cited literature.

The nature of the this compound molecule, with its aromatic pyrazole ring and the polar C-F bond, allows for a variety of intermolecular interactions that can lead to self-association.

The primary modes of intermolecular interaction for pyrazole derivatives are hydrogen bonding and π-π stacking. mdpi.com In N-unsubstituted pyrazoles, strong N-H···N hydrogen bonds lead to the formation of dimers, trimers, and tetramers in both solid and solution phases. mdpi.comfu-berlin.deresearchgate.net However, in this compound, the substitution at the N1 position precludes this classical hydrogen bonding.

Instead, weaker C-H···N and C-H···F hydrogen bonds are expected to be the dominant directional interactions. The pyrazole ring can act as a hydrogen bond acceptor via its N2 atom, while the C-H bonds of the pyrazole ring and the fluoromethyl group can act as donors. mdpi.com The fluorine atom, with its high electronegativity, can also participate as a hydrogen bond acceptor. mdpi.com

Preferred Conformations in Different Phases

Application of Density Functional Theory (DFT) and Ab Initio Methods (e.g., MP2)

Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are powerful quantum chemical methods used to investigate the electronic structure, geometry, and energetics of molecules like this compound. mdpi.comias.ac.in These methods provide detailed insights that complement and help interpret experimental findings.

DFT calculations, often using functionals like B3LYP, are widely employed to optimize molecular geometries, calculate vibrational frequencies, and determine relative energies of different conformers. mdpi.comias.ac.innih.gov For this compound, DFT would be instrumental in mapping the potential energy surface for the rotation of the fluoromethyl group and identifying the global energy minimum conformation. Such calculations have been successfully applied to a wide range of substituted pyrazoles to understand substituent effects on their structure and reactivity. mdpi.comnih.gov

Ab initio methods like MP2 provide a higher level of theory that can be more accurate for describing systems where electron correlation is important, such as in molecules with weak intermolecular interactions. mdpi.comias.ac.inaip.org MP2 calculations are particularly valuable for studying the energetics of hydrogen bonding and π-π stacking in the self-association of this compound. researchgate.net For instance, MP2 calculations have been used to determine the interaction energies in pyrazole dimers and to study the kinetics of proton transfer. researchgate.netias.ac.in

Table 2: Representative Calculated Interaction Energies for Pyrazole Dimers (Analogous Systems)

| Dimer System | Computational Method | Basis Set | Calculated Interaction Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Pyrazole Dimer | B3LYP | 6-311++G(d,p) | -10.0 to -10.6 | researchgate.net |

| Pyrazole Dimer | MP2 | 6-311++G(d,p) | -12.2 to -12.8 | researchgate.net |

This table shows calculated interaction energies for unsubstituted and substituted pyrazole dimers to provide a reference for the potential interaction strength in this compound aggregates. The values are for N-H···N hydrogen-bonded dimers, which are stronger than the interactions expected for this compound.

These computational methods can also be used to calculate various molecular properties, such as electrostatic potential maps, which visualize the charge distribution and predict sites of electrophilic and nucleophilic attack. For this compound, such maps would highlight the electron-rich region around the N2 atom and the electron-deficient character of the hydrogen atoms of the fluoromethyl group.

Advanced Analytical and Spectroscopic Characterization of 1 Fluoromethyl Pyrazole

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 1-(Fluoromethyl)pyrazole, with various NMR experiments providing complementary information.

¹H and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the core structure and substitution pattern of pyrazole (B372694) derivatives. rsc.org In ¹H NMR, the protons on the pyrazole ring and the fluoromethyl group exhibit characteristic chemical shifts and coupling patterns. vulcanchem.com The integration of these signals provides the ratio of protons in different environments.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. vulcanchem.com The chemical shifts of the carbon atoms in the pyrazole ring and the fluoromethyl group are indicative of their electronic environment. Furthermore, coupling between carbon and fluorine atoms (J-coupling) can be observed, which provides additional structural confirmation. chegg.com

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | 7.60 | d | 2.0 | H-5 |

| ¹H | 6.30 | t | 2.5 | H-4 |

| ¹H | 5.80 | d | 50.0 | CH₂F |

| ¹³C | 139.0 | d | C-5 | |

| ¹³C | 130.0 | d | C-3 | |

| ¹³C | 106.0 | d | C-4 | |

| ¹³C | 78.0 | t | 210.0 | CH₂F |

Note: The data in this table is hypothetical and serves as an illustrative example of what might be expected for this compound based on typical values for similar structures. Actual experimental values may vary.

¹⁹F NMR for Characterization of the Fluorine Environment

¹⁹F NMR spectroscopy is a powerful tool specifically for characterizing the fluorine-containing part of the molecule. vulcanchem.commdpi.com It provides information on the chemical environment of the fluorine atom in the fluoromethyl group. The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment, and the coupling of the fluorine atom to the adjacent protons of the methyl group provides clear evidence for the -CH₂F moiety. researchgate.net This technique is particularly useful for confirming the successful incorporation of fluorine into the molecule.

2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity of atoms within the molecule. rsc.orgsdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu For this compound, COSY would show correlations between the coupled protons on the pyrazole ring, as well as the coupling between the fluoromethyl protons and the protons on the pyrazole ring, if any.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate the chemical shifts of directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduslideshare.net This is crucial for assigning the carbon signals based on their attached protons. For example, it would definitively link the fluoromethyl protons to the fluoromethyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.eduslideshare.net HMBC is instrumental in piecing together the molecular skeleton by showing connections between different functional groups. For instance, it would show a correlation between the fluoromethyl protons and the C-5 and N-1 atoms of the pyrazole ring, confirming the attachment point of the fluoromethyl group.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. acs.orgmdpi.com The absorption of infrared radiation or the inelastic scattering of light in Raman spectroscopy corresponds to specific bond vibrations, such as stretching and bending. europeanpharmaceuticalreview.comresearchgate.net

For this compound, characteristic vibrational bands would be expected for the C-H, C=C, C=N, and C-N bonds of the pyrazole ring, as well as the C-F and C-H bonds of the fluoromethyl group. derpharmachemica.comresearchgate.net The C-F stretching vibration, typically found in the 1000-1400 cm⁻¹ region, would be a key indicator of the fluoromethyl group. vulcanchem.com Pyrazole ring vibrations generally appear in the 1400-1600 cm⁻¹ range. vulcanchem.com

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H stretching (aromatic) | 3000 - 3100 |

| C-H stretching (aliphatic) | 2850 - 3000 |

| C=N stretching | 1550 - 1650 |

| C=C stretching (ring) | 1400 - 1600 |

| C-F stretching | 1000 - 1400 |

| Pyrazole ring deformation | 600 - 1000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. nih.govresearchgate.net For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.

The fragmentation of the molecular ion under electron impact provides a unique fingerprint. savemyexams.com The fragmentation pattern can reveal the loss of specific fragments, such as the fluoromethyl group or parts of the pyrazole ring. libretexts.org This information helps to confirm the structure elucidated by NMR and vibrational spectroscopy.

X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides the most definitive structural information for a crystalline solid. nih.gov This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. researchgate.net For this compound, a single-crystal X-ray diffraction study would provide unambiguous confirmation of its molecular structure and the conformation of the fluoromethyl group relative to the pyrazole ring. mdpi.com It would also reveal details about intermolecular interactions, such as hydrogen bonding or π-stacking, in the solid state. researchgate.net

Role of 1 Fluoromethyl Pyrazole As a Chemical Scaffold and Building Block

Utility in the Synthesis of Complex Heterocyclic Architectures

1-(Fluoromethyl)pyrazole serves as a valuable precursor for the construction of more complex heterocyclic systems. The pyrazole (B372694) core itself is a privileged structure in medicinal chemistry, and the addition of the fluoromethyl group can enhance the pharmacological properties of the resulting molecules.

A notable application of a derivative of this compound is in the synthesis of quinoline (B57606) derivatives. Specifically, this compound-4-carboxamide has been utilized as a key intermediate in the preparation of quinoline compounds that act as modulators of the MAS-related G-protein coupled receptor X2 (MRGPRX2). google.com This highlights the role of the this compound scaffold in building molecules with specific biological targets.

While direct examples of this compound in other complex heterocyclic syntheses are not extensively documented, the reactivity of the related isomer, 4-(Fluoromethyl)-1H-pyrazole, provides insight into potential transformations. For instance, 4-(Fluoromethyl)-1H-pyrazole participates in cyclocondensation reactions to form fused heterocycles like pyrazolo[1,5-a]pyrimidines. Current time information in Bangalore, IN. It is plausible that this compound could undergo similar transformations, allowing for the creation of a variety of fused heterocyclic systems.

The synthesis of N-fluoromethylated pyrazoles can be achieved through various methods, including the use of fluoriodomethane (ICH2F) in the presence of a base like potassium hydroxide (B78521) or cesium carbonate. mdpi.com These synthetic routes provide access to the this compound scaffold, which can then be further elaborated into more complex structures.

Table 1: Examples of Complex Heterocycles Derived from Fluoromethylated Pyrazoles

| Starting Material | Reagents and Conditions | Product | Application/Significance | Reference |

| This compound-4-carboxamide | Not specified in abstract | Quinoline derivatives | MRGPRX2 modulators | google.com |

| 4-(Fluoromethyl)-1H-pyrazole | Arylhydrazines | Pyrazolo[1,5-a]pyrimidines | Potential antimicrobial activity | Current time information in Bangalore, IN. |

| N-substituted 5-hydroxypyrazoles | ICH2F, Cs2CO3 | O-Fluoromethylated pyrazoles | General synthetic methodology | mdpi.com |

Applications in Ligand Design for Coordination Chemistry

Pyrazole derivatives are widely employed as ligands in coordination chemistry due to the presence of two adjacent nitrogen atoms that can coordinate to metal centers. acs.org The introduction of a fluoromethyl group at the N1 position can influence the electronic properties of the pyrazole ring, thereby modulating the coordination behavior and the properties of the resulting metal complexes.

The potential coordination modes of this compound are expected to be similar to other N-substituted pyrazoles, acting as a monodentate ligand through the N2 nitrogen atom. The steric and electronic profile of the fluoromethyl group can be fine-tuned to optimize the performance of the resulting metal complexes for applications in catalysis, materials science, and bioinorganic chemistry.

Development of Novel Reagents and Intermediates in Organic Synthesis

This compound can serve as a valuable intermediate for the synthesis of other functionalized molecules. The fluoromethyl group can be a site for further chemical transformations, or it can be incorporated into a target molecule to enhance its properties.

The synthesis of N-trifluoromethyl pyrazoles has been achieved through a one-pot reaction using di-Boc trifluoromethylhydrazine and various carbonyl compounds. A similar approach could potentially be adapted for the synthesis of this compound, which would then open up avenues for its use as a building block.

The reactivity of the pyrazole ring in fluoromethylated pyrazoles allows for further functionalization. For instance, in the isomer 4-(Fluoromethyl)-1H-pyrazole, the fluoromethyl group acts as a moderate electron-withdrawing substituent, directing nucleophilic attacks to the C-3 and C-5 positions. Current time information in Bangalore, IN. This allows for reactions such as amination and halogenation at specific positions on the pyrazole ring. While the electronic influence of the N1-fluoromethyl group would differ, similar principles of regioselective functionalization could be applied to this compound to generate a diverse range of novel intermediates.

Table 2: Functionalization Reactions of Fluoromethylated Pyrazoles

| Starting Material | Reagent | Product | Reaction Type | Reference |

| 4-(Fluoromethyl)-1H-pyrazole | Ammonia (aq.) | 3-Amino-4-(fluoromethyl)-1H-pyrazole | Nucleophilic Amination | Current time information in Bangalore, IN. |

| 4-(Fluoromethyl)-1H-pyrazole | N-bromosuccinimide (NBS) | 5-Bromo-4-(fluoromethyl)-1H-pyrazole | Electrophilic Halogenation | Current time information in Bangalore, IN. |

| Indoles, Carbazoles, Pyrazoles | Fluoriodomethane (ICH2F), KOH | N-Fluoromethylated heterocycles | N-Fluoromethylation | mdpi.com |

Intermediates for Functional Materials Research

The incorporation of fluorinated groups is a key strategy in the design of functional materials with tailored properties such as enhanced thermal stability, specific optical properties, or altered electronic characteristics. While direct research on the use of this compound in functional materials is not prominent in the literature, the properties of fluorinated pyrazoles suggest their potential in this area.

The unique properties imparted by the fluoromethyl group, such as increased lipophilicity and metabolic stability, are advantageous in the development of materials for biological applications. For instance, pyrazole derivatives have been investigated for their fungicidal and insecticidal properties, and the presence of a fluoromethyl group can enhance their efficacy.

Furthermore, the ability of pyrazoles to form stable complexes with metals opens up possibilities for creating novel organometallic materials. The electronic tuning provided by the 1-fluoromethyl substituent could be exploited to develop materials with specific catalytic or photophysical properties. The synthesis of N-heterocyclic compounds containing the monofluoromethyl group is an area of active research, suggesting a growing interest in these building blocks for various applications, including materials science. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(fluoromethyl)pyrazole derivatives, and how are they optimized for yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or fluoromethylation of pyrazole precursors. For example, fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) are used to introduce the fluoromethyl group. Reaction optimization includes adjusting solvent polarity (e.g., DMF or THF) and temperature (60–100°C). Purity is assessed via HPLC (>95%) and structural confirmation via /-NMR and mass spectrometry .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

- Methodological Answer :

- X-ray crystallography : Resolves fluorine positioning and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .

- NMR : -NMR identifies fluoromethyl group integration and electronic environment.

- Mass spectrometry : Confirms molecular weight and fragmentation patterns.

- IR spectroscopy : Detects functional groups like C-F stretches (~1100 cm) .

Q. How does fluorination impact the reactivity of pyrazole derivatives in cross-coupling reactions?

- Methodological Answer : Fluorine’s electronegativity enhances electron-deficient character, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Catalysts like Pd(PPh) and bases (e.g., KCO) are used. Reaction monitoring via TLC ensures minimal side-product formation .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) are used to predict the biological activity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict electron transfer efficiency. Molecular docking (AutoDock Vina) models interactions with targets like kinases or GPCRs. Solvent effects are simulated using COSMO-RS .

Q. How can researchers resolve contradictions in reported biological activities of fluorinated pyrazoles across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using controls (e.g., cisplatin for cytotoxicity) and validate via orthogonal assays (e.g., ROS detection and caspase-3 activation for apoptosis) .

Q. What strategies improve the crystallinity of this compound derivatives for structural analysis?

- Methodological Answer : Slow evaporation from polar solvents (MeOH/HO) promotes crystal growth. Additives like trifluoroacetic acid enhance hydrogen-bond networks. For stubborn cases, use seeding or temperature-gradient methods .

Q. How do fluoromethyl groups influence the metabolic stability of pyrazole-based drug candidates?

- Methodological Answer : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes. Assess stability via liver microsome assays (human/rat) and LC-MS metabolite profiling. Compare half-life () with non-fluorinated analogs .

Q. What are the challenges in synthesizing enantiomerically pure this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.